

# Spectroscopic Data of Ethyl (2-hydroxyphenyl)acetate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Ethyl (2-hydroxyphenyl)acetate**

Cat. No.: **B019955**

[Get Quote](#)

## Introduction

**Ethyl (2-hydroxyphenyl)acetate** is an organic compound with significant applications in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control. This technical guide provides a summary of the available spectroscopic data (NMR, IR, MS) for **Ethyl (2-hydroxyphenyl)acetate**, along with generalized experimental protocols for acquiring such data. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

## Chemical Structure

Caption: Chemical structure of **Ethyl (2-hydroxyphenyl)acetate**.

## Spectroscopic Data

The following sections present the available spectroscopic data for **Ethyl (2-hydroxyphenyl)acetate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

### <sup>1</sup>H NMR Data

While specific, experimentally determined chemical shifts and coupling constants for **Ethyl (2-hydroxyphenyl)acetate** were not available in the public domain search results, a predicted spectrum can be inferred based on the structure.

Protons	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
-CH <sub>3</sub> (ethyl)	~1.2	Triplet	3H
-CH <sub>2</sub> - (ethyl)	~4.1	Quartet	2H
-CH <sub>2</sub> - (acetate)	~3.6	Singlet	2H
Aromatic-H	~6.8 - 7.2	Multiplet	4H
-OH	Variable	Broad Singlet	1H

### <sup>13</sup>C NMR Data

Experimental <sup>13</sup>C NMR data for **Ethyl (2-hydroxyphenyl)acetate** has been reported in CDCl<sub>3</sub>, though specific chemical shifts were not readily available.[\[1\]](#) The expected chemical shift ranges are provided below.

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)
-CH <sub>3</sub>	~14
-CH <sub>2</sub> - (ethyl)	~61
-CH <sub>2</sub> - (acetate)	~41
Aromatic C	~115 - 130
Aromatic C-O	~155
C=O	~171

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic IR absorption bands for **Ethyl (2-hydroxyphenyl)acetate** are listed below.

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity
O-H (phenol)	3500-3200	Strong, Broad
C-H (aromatic)	3100-3000	Medium
C-H (aliphatic)	3000-2850	Medium
C=O (ester)	1750-1735	Strong
C=C (aromatic)	1600-1450	Medium
C-O (ester)	1300-1000	Strong

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For **Ethyl (2-hydroxyphenyl)acetate**, the following mass-to-charge ratios (m/z) have been reported from Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

m/z	Interpretation
180	[M] <sup>+</sup> (Molecular Ion)
134	[M - C <sub>2</sub> H <sub>5</sub> OH] <sup>+</sup>
107	[C <sub>7</sub> H <sub>7</sub> O] <sup>+</sup>
106	[C <sub>7</sub> H <sub>6</sub> O] <sup>+</sup>

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

## NMR Spectroscopy (<sup>1</sup>H and <sup>13</sup>C)

- Sample Preparation: Dissolve approximately 5-10 mg of **Ethyl (2-hydroxyphenyl)acetate** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, Acetone-d<sub>6</sub>). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

- Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for  $^1\text{H}$ ). For  $^{13}\text{C}$  NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each carbon.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale using the TMS signal. Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
- Data Acquisition: Record a background spectrum of the empty sample compartment or the pure KBr pellet. Place the sample in the spectrometer and acquire the IR spectrum over the standard mid-IR range (typically 4000-400  $\text{cm}^{-1}$ ).
- Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

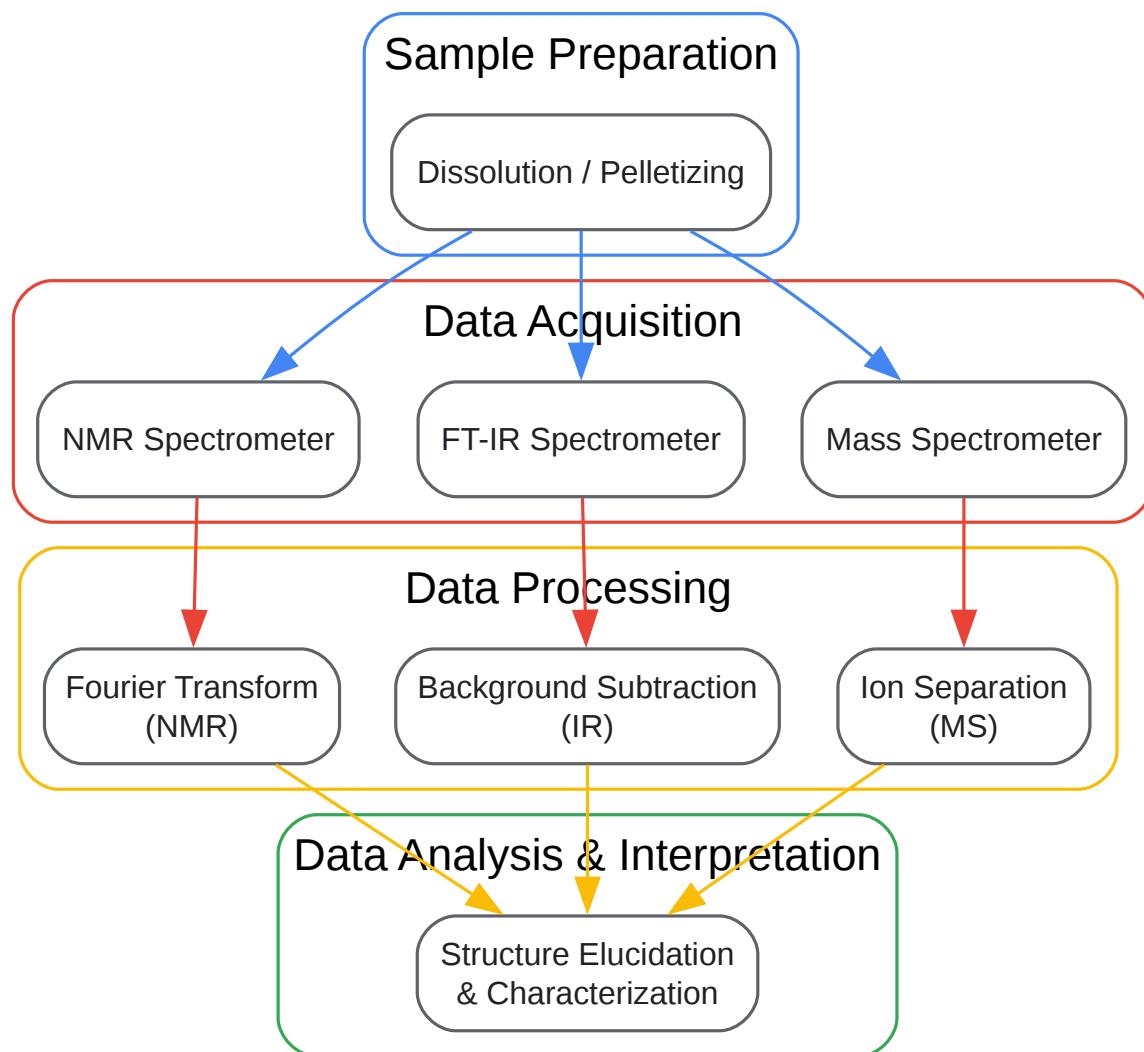
## Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.
- Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus  $m/z$ .

## Workflow and Data Visualization

The following diagrams illustrate the general workflow for spectroscopic analysis and the structural assignment of **Ethyl (2-hydroxyphenyl)acetate**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Caption: Predicted  $^1\text{H}$  NMR signal assignments for **Ethyl (2-hydroxyphenyl)acetate**.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [Spectroscopic Data of Ethyl (2-hydroxyphenyl)acetate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b019955#spectroscopic-data-of-ethyl-2-hydroxyphenyl-acetate-nmr-ir-ms>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)